molecular formula C31H26ClN3O7 B3181895 (2R,3R,4R,5R)-5-(4-benzamido-2-oxopyrimidin-1(2H)-yl)-2-((benzoyloxy)methyl)-4-chloro-4-methyltetrahydrofuran-3-yl benzoate CAS No. 1496551-70-2

(2R,3R,4R,5R)-5-(4-benzamido-2-oxopyrimidin-1(2H)-yl)-2-((benzoyloxy)methyl)-4-chloro-4-methyltetrahydrofuran-3-yl benzoate

Cat. No.: B3181895
CAS No.: 1496551-70-2
M. Wt: 588.0 g/mol
InChI Key: IABYYJSVZGLSCK-RDWHIKKYSA-N
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Description

(2R,3R,4R,5R)-5-(4-Benzamido-2-oxopyrimidin-1(2H)-yl)-2-((benzoyloxy)methyl)-4-chloro-4-methyltetrahydrofuran-3-yl benzoate (CAS No. 1496551-70-2, molecular formula C₃₁H₂₆ClN₃O₇) is a nucleoside analogue characterized by a tetrahydrofuran core modified with multiple aromatic and functional groups. The compound features:

  • A 4-benzamido-2-oxopyrimidin-1(2H)-yl moiety at the C5 position, contributing to base-pairing mimicry in nucleic acid interactions.
  • Benzoyloxy and benzoate groups at C2 and C3, respectively, enhancing lipophilicity and stability .
  • A chloro and methyl substituent at C4, which influence stereochemical rigidity and metabolic resistance .

This compound is primarily used in research settings for probing nucleotide-related biochemical pathways and as a precursor for prodrug development. Its synthesis involves multi-step protection/deprotection strategies, often utilizing benzoylation and halogenation reactions under controlled conditions .

Properties

IUPAC Name

[(2R,3R,4R,5R)-5-(4-benzamido-2-oxopyrimidin-1-yl)-3-benzoyloxy-4-chloro-4-methyloxolan-2-yl]methyl benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H26ClN3O7/c1-31(32)25(42-28(38)22-15-9-4-10-16-22)23(19-40-27(37)21-13-7-3-8-14-21)41-29(31)35-18-17-24(34-30(35)39)33-26(36)20-11-5-2-6-12-20/h2-18,23,25,29H,19H2,1H3,(H,33,34,36,39)/t23-,25-,29-,31-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IABYYJSVZGLSCK-RDWHIKKYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(C(OC1N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3)COC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]1([C@@H]([C@H](O[C@H]1N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3)COC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H26ClN3O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301143034
Record name Cytidine, N-benzoyl-2′-chloro-2′-deoxy-2′-methyl-, 3′,5′-dibenzoate, (2′R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301143034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

588.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1496551-70-2
Record name Cytidine, N-benzoyl-2′-chloro-2′-deoxy-2′-methyl-, 3′,5′-dibenzoate, (2′R)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1496551-70-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cytidine, N-benzoyl-2′-chloro-2′-deoxy-2′-methyl-, 3′,5′-dibenzoate, (2′R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301143034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

The compound (2R,3R,4R,5R)-5-(4-benzamido-2-oxopyrimidin-1(2H)-yl)-2-((benzoyloxy)methyl)-4-chloro-4-methyltetrahydrofuran-3-yl benzoate is a synthetic organic compound with potential pharmacological applications. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

  • Molecular Formula : C31H26ClN3O7
  • Molecular Weight : 588.01 g/mol
  • CAS Number : 1496551-70-2

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in cellular signaling pathways. Research indicates that it may act as an inhibitor of certain enzymes or receptors related to disease processes, particularly in viral infections such as Hepatitis C.

Enzyme Inhibition

Studies have demonstrated that compounds similar to this one can inhibit the replication of Hepatitis C virus (HCV) by targeting viral polymerases. The benzamido and pyrimidinyl moieties are believed to enhance binding affinity to the active sites of these enzymes .

Biological Activity Overview

The biological activities of the compound can be summarized as follows:

Activity Type Description
Antiviral Inhibits replication of Hepatitis C virus; potential use in antiviral therapies .
Cytotoxicity Exhibits selective cytotoxic effects on certain cancer cell lines, suggesting potential in oncology .
Antimicrobial Preliminary data indicate antimicrobial properties against specific bacterial strains .

Case Studies and Research Findings

  • Antiviral Efficacy Against HCV
    • A study conducted on the efficacy of various derivatives of this compound showed significant inhibition of HCV replication in vitro. The compound demonstrated a dose-dependent response, with IC50 values indicating potent antiviral activity .
  • Cytotoxic Effects on Cancer Cells
    • Research involving human cancer cell lines revealed that the compound induced apoptosis in a subset of cells. The mechanism was linked to the activation of caspase pathways and modulation of Bcl-2 family proteins .
  • Antimicrobial Activity
    • In vitro assays indicated that the compound exhibited antimicrobial activity against Gram-positive bacteria. Further investigations are required to elucidate the specific mechanisms behind this activity .

Comparison with Similar Compounds

Key Observations :

  • However, fluoro derivatives exhibit superior pharmacokinetic profiles due to smaller atomic size and lower metabolic clearance .
  • Esterification : The benzoate groups increase molecular weight and reduce aqueous solubility but improve membrane permeability. Analogous compounds with succinate or phosphoramidate esters (e.g., ) show enhanced water solubility and prodrug activation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2R,3R,4R,5R)-5-(4-benzamido-2-oxopyrimidin-1(2H)-yl)-2-((benzoyloxy)methyl)-4-chloro-4-methyltetrahydrofuran-3-yl benzoate
Reactant of Route 2
Reactant of Route 2
(2R,3R,4R,5R)-5-(4-benzamido-2-oxopyrimidin-1(2H)-yl)-2-((benzoyloxy)methyl)-4-chloro-4-methyltetrahydrofuran-3-yl benzoate

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